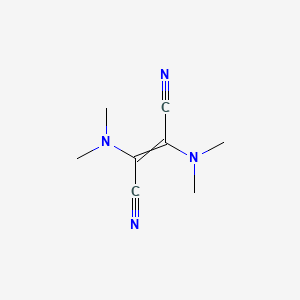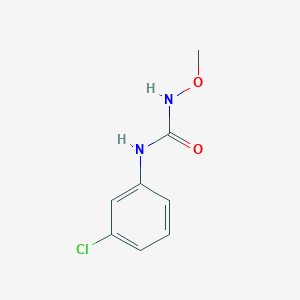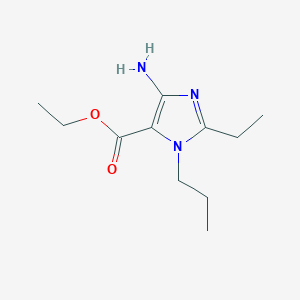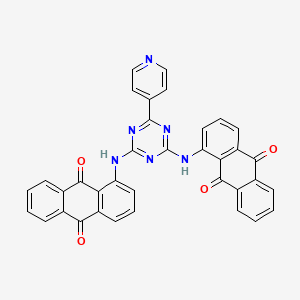![molecular formula C38H26 B14637542 9,10-Di([1,1'-biphenyl]-2-yl)anthracene CAS No. 52783-23-0](/img/structure/B14637542.png)
9,10-Di([1,1'-biphenyl]-2-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Di([1,1’-biphenyl]-2-yl)anthracene: is a polycyclic aromatic hydrocarbon. It is a derivative of anthracene, characterized by the substitution of biphenyl groups at the 9 and 10 positions of the anthracene core. This compound is known for its interesting photophysical properties and is used in various applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene typically involves the following steps:
Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with biphenyl groups using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Metal-Catalyzed Reactions: Recent advancements have shown that metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to attach biphenyl groups to the anthracene core.
Industrial Production Methods
Industrial production of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9,10-Di([1,1’-biphenyl]-2-yl)anthracene can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can be achieved using hydrogenation methods.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Major Products
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Sulfonated and nitrated biphenyl derivatives.
Scientific Research Applications
9,10-Di([1,1’-biphenyl]-2-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a sensitizer in chemiluminescence and as a molecular organic semiconductor in blue OLEDs.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of OLED-based displays and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene involves its ability to absorb and emit light. The compound’s extended π-conjugated system allows it to act as an efficient light-emitting material. In OLEDs, it functions by transferring energy to adjacent molecules, resulting in the emission of blue light . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent relaxation, emitting photons in the process .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of biphenyl groups.
9,10-Dihydroanthracene: A reduced form of anthracene, used as a hydrogen donor.
9,10-Dithioanthracene: Contains thiol groups, used in molecular machines.
Uniqueness
9,10-Di([1,1’-biphenyl]-2-yl)anthracene is unique due to its enhanced photophysical properties and stability compared to its simpler analogs. The presence of biphenyl groups increases its conjugation and rigidity, making it a superior material for optoelectronic applications .
Properties
CAS No. |
52783-23-0 |
|---|---|
Molecular Formula |
C38H26 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
9,10-bis(2-phenylphenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-15-27(16-4-1)29-19-7-9-21-31(29)37-33-23-11-13-25-35(33)38(36-26-14-12-24-34(36)37)32-22-10-8-20-30(32)28-17-5-2-6-18-28/h1-26H |
InChI Key |
RBOUBHBEHOSVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



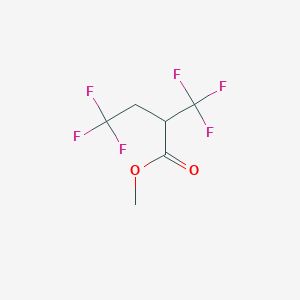
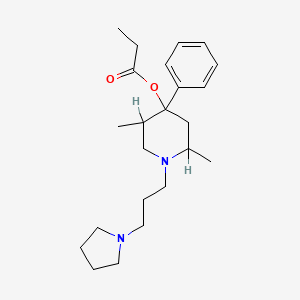
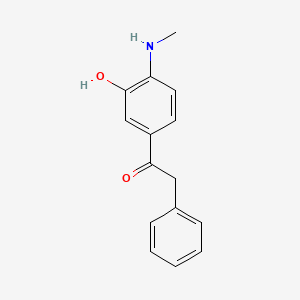
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)

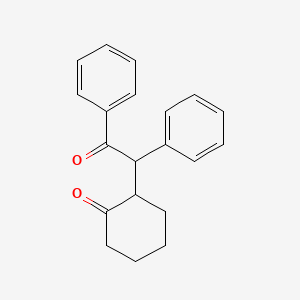
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
